4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL
Overview
Description
4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL is a compound that features both an indole and a tetrahydropyran moiety. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals. The tetrahydropyran ring adds to the compound’s structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL typically involves the formation of the indole ring followed by the construction of the tetrahydropyran ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The tetrahydropyran ring can be introduced through a cyclization reaction involving a suitable dihydrofuran precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. Continuous flow chemistry and catalytic processes may be employed to enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Cyclization: The tetrahydropyran ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes. The tetrahydropyran ring may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tetrahydropyran-2-ol: A compound with a similar tetrahydropyran ring.
Uniqueness
4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL is unique due to the combination of the indole and tetrahydropyran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(1H-indol-5-yl)oxan-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(4-7-16-8-5-13)11-1-2-12-10(9-11)3-6-14-12/h1-3,6,9,14-15H,4-5,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLANPKHHDVIMSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC3=C(C=C2)NC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654174 | |
Record name | 4-(1H-Indol-5-yl)oxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-22-3 | |
Record name | 4-(1H-Indol-5-yl)oxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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